molecular formula C18H22ClN3O2 B2717687 N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide CAS No. 1384717-50-3

N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide

Cat. No.: B2717687
CAS No.: 1384717-50-3
M. Wt: 347.84
InChI Key: XORZUHPIAKGDSQ-UHFFFAOYSA-N
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Description

N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, a chlorinated phenyl group, and a propynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chloro-3-nitrobenzoic acid with piperazine to form 4-chloro-3-(piperazin-1-yl)benzoic acid.

    Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Acylation: The resulting amine is acylated with 2-methylpropanoyl chloride to form the corresponding amide.

    Alkylation: Finally, the propynyl group is introduced via alkylation using propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its piperazine moiety is a common feature in many pharmaceuticals, suggesting possible applications in developing new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity to various molecular targets, while the propynyl group can participate in covalent bonding with active site residues.

Comparison with Similar Compounds

Similar Compounds

    N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide: shares similarities with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for chemical modifications and potential biological activity. The presence of the propynyl group, in particular, offers opportunities for click chemistry and other bioorthogonal reactions.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[4-chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-4-7-21-8-10-22(11-9-21)18(24)15-12-14(5-6-16(15)19)20-17(23)13(2)3/h1,5-6,12-13H,7-11H2,2-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORZUHPIAKGDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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